TAS-115
CAS No.: 1190836-34-0
Cat. No.: VC0544581
Molecular Formula: C27H23FN4O4S
Molecular Weight: 518.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1190836-34-0 |
---|---|
Molecular Formula | C27H23FN4O4S |
Molecular Weight | 518.6 g/mol |
IUPAC Name | 4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide |
Standard InChI | InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37) |
Standard InChI Key | ORRNXRYWGDUDOG-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F |
Canonical SMILES | CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F |
Appearance | Solid powder |
Introduction
Mechanism of Action
TAS-115’s therapeutic effects derive from its ability to inhibit key kinases involved in pathological signaling pathways.
Targeted Kinases and Selectivity
TAS-115 demonstrates potent inhibition of:
-
VEGFR2: Critical for tumor angiogenesis (IC₅₀ = 0.030 μmol/L)
-
MET: Implicated in metastasis and drug resistance (IC₅₀ = 0.032 μmol/L)
-
PDGFRα/β: Linked to tumor growth and fibrosis
-
AXL: Associated with metastatic progression in osteosarcoma .
Kinase | IC₅₀ (μmol/L) | Role in Pathology |
---|---|---|
VEGFR2 | 0.030 | Tumor angiogenesis |
MET | 0.032 | Metastasis, drug resistance |
PDGFRα | Not reported | Tumor growth, fibrosis |
AXL | Not reported | Metastatic progression |
Compared to sunitinib and crizotinib, TAS-115 exhibits higher selectivity, minimizing off-target effects on non-malignant cells .
Cellular and Molecular Effects
In osteosarcoma models (e.g., LM8 cells), TAS-115 induces G0/G1 cell cycle arrest without triggering apoptosis, reducing tumor growth and metastasis . In fibrotic lung tissue, it suppresses TGF-β signaling and fibroblast activation .
Preclinical Efficacy
Osteosarcoma Models
In mouse LM8 osteosarcoma models:
-
Subcutaneous tumors: Reduced volume by 40–60% at 100–200 mg/kg/day .
-
Lung metastasis: Inhibited metastatic lesions by blocking PDGFRα, AXL, and FLT-3 phosphorylation .
-
Normal cell toxicity: Minimal impact on MC3T3-E1 osteoblasts and NHDF fibroblasts, indicating tumor-specific activity .
Fibrosis Models
In idiopathic pulmonary fibrosis (IPF) models:
-
Antifibrotic effects: Reduced collagen deposition and TGF-β-mediated fibroblast proliferation .
-
Angiogenesis inhibition: Suppressed VEGFR2 signaling in lung tissue, limiting fibrotic progression .
Prostate Cancer Models
In MET-amplified tumors:
Clinical Trials
TAS-115 has advanced to phase II trials across multiple indications.
Idiopathic Pulmonary Fibrosis (IPF)
Phase II Study (JapicCTI-183898):
-
Cohorts: Treatment-naïve (Cohort U, n=10), pirfenidone (Cohort P, n=20), nintedanib (Cohort N, n=20).
-
Regimen: 200 mg/day, 5 days on/2 days off.
-
Primary Endpoint: Change in %FVC decline slope at Week 13.
-
Results:
-
Safety:
Cohort | Treatment History | %FVC Decline Slope Reduction |
---|---|---|
U | Treatment-naïve | Not reported |
P | Pirfenidone | 0.0750%/day |
N | Nintedanib | 0.0750%/day |
Osteosarcoma
Phase I Expansion Cohort:
-
Patients: 20 with unresectable/recurrent osteosarcoma.
-
Dose: 200–400 mg/day.
-
Efficacy:
-
Safety:
Castration-Resistant Prostate Cancer (CRPC)
Phase II Study:
-
Cohorts:
-
A: Bone metastases + abiraterone/prednisone (200–400 mg/day).
-
B: Symptomatic bone metastases (400–600 mg/day, 5-day on/2-day off).
-
-
Endpoints: Bone Scan Index (BSI) response at Week 12.
-
Results:
-
Pain relief: 57.7% in Cohort B showed ≥30% reduction in BPI-SF scores .
Indication | Common Grade ≥3 ADRs | Management |
---|---|---|
IPF | Hypophosphatemia, anemia | Dose reduction, supplements |
Osteosarcoma | Neutropenia, thrombocytopenia, AST ↑ | Dose interruption |
CRPC | Hypophosphatemia, anemia | Symptomatic treatment |
Dose Adjustments
TAS-115’s 5-day on/2-day off schedule allows recovery from myelosuppression, minimizing cumulative toxicity .
Comparative Efficacy and Advantages
TAS-115 distinguishes itself from existing therapies through:
-
Dual VEGFR/MET inhibition: Overcomes resistance to single-target therapies .
-
Reduced off-target effects: Lower toxicity vs. sunitinib in preclinical models .
-
Fibrosis modulation: Addresses both angiogenesis and fibroblast activation in IPF .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume